
N-(4-(2,4-dimethylphenyl)thiazol-2-yl)propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(4-(2,4-dimethylphenyl)thiazol-2-yl)propionamide" is not directly mentioned in the provided papers. However, the papers discuss various thiazole derivatives, which are structurally related to the compound . Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring, and they are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Synthesis Analysis
The synthesis of thiazole derivatives often involves the reaction of thiazole-containing compounds with various reagents to introduce additional functional groups. For instance, one study reports the synthesis of N-(thiazol-2-yl)-2-(4-aryloxyphenoxy)propionamides by reacting (R)-(+)-2-(4-hydroxyphenoxy)propanoyl chlorides with 2-aminothiazole derivatives . Another study describes the synthesis of N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl benzamide derivatives using benzoyl chloride and hydrazine . These methods could potentially be adapted to synthesize the compound of interest.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is confirmed using various spectroscopic techniques such as infrared spectroscopy, NMR spectroscopy, mass spectrometry, and in some cases, X-ray diffraction analysis . The crystal structure of one such derivative was determined, revealing its conformational features and providing insights into the potential reactivity and interactions of the compound .
Chemical Reactions Analysis
Thiazole derivatives can participate in various chemical reactions, depending on their functional groups. The papers do not provide specific details on the chemical reactions of "N-(4-(2,4-dimethylphenyl)thiazol-2-yl)propionamide," but they do discuss the reactivity of similar compounds. For example, Schiff's bases containing a thiadiazole scaffold and benzamide groups were synthesized and evaluated for their anticancer activity . These reactions highlight the versatility of thiazole derivatives in chemical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are characterized by their spectroscopic data and elemental analysis . The solubility, melting points, and other physicochemical parameters are essential for understanding the drug-like behavior of these compounds. For instance, a study on Schiff's bases containing thiadiazole and benzamide groups evaluated their absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, indicating good oral drug-like behavior .
Applications De Recherche Scientifique
Anti-inflammatory and Immunosuppressive Properties
Thionamides, a class of compounds related to N-(4-(2,4-dimethylphenyl)thiazol-2-yl)propionamide, have demonstrated significant anti-inflammatory and immunosuppressive properties. Studies have shown that certain thionamides can inhibit the synthesis of proinflammatory cytokines and reduce DNA binding of nuclear factor-κB (NF-κB), a critical transcription factor in inflammatory and immune responses. This action is mediated through mechanisms involving the inhibition of key signaling molecules such as Rac1 and the inhibitor of κB kinase α, pointing towards the therapeutic potential of these compounds in managing inflammatory diseases and conditions associated with hyperthyroidism (Humar et al., 2008).
Herbicidal Activity
In the agricultural sector, derivatives of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)propionamide have shown promise as herbicides. Research involving the synthesis and application of these compounds has revealed moderate to excellent herbicidal activity against common agricultural pests such as crabgrass and barnyard grass. This suggests that the chemical framework of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)propionamide can be adapted to create effective plant protection agents, highlighting the versatility and potential of these compounds in agricultural applications (杨子辉 et al., 2017).
Anticancer Activity
The structural motif of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)propionamide has been explored in the design of compounds with potential anticancer activity. A study on novel Schiff’s bases containing a thiadiazole scaffold coupled with benzamide groups has revealed promising in vitro anticancer activity against a variety of human cancer cell lines. These findings indicate that modifications to the core structure of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)propionamide can lead to potent anticancer agents, offering a new avenue for the development of targeted cancer therapies (Tiwari et al., 2017).
Antimicrobial and Antifungal Activities
Compounds derived from N-(4-(2,4-dimethylphenyl)thiazol-2-yl)propionamide have shown significant antimicrobial and antifungal activities. This suggests their potential as leads for developing new antimicrobial agents, which is crucial in the face of rising antibiotic resistance. The ability of these compounds to inhibit the growth of various pathogenic microorganisms underscores their importance in pharmaceutical research and their potential application in developing new treatments for infectious diseases (Chandrakantha et al., 2014).
Propriétés
IUPAC Name |
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-4-13(17)16-14-15-12(8-18-14)11-6-5-9(2)7-10(11)3/h5-8H,4H2,1-3H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGKTCBIZCIONB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC(=CS1)C2=C(C=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

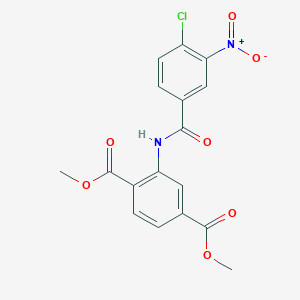
![N-[cyano(2,4-difluorophenyl)methyl]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B3007562.png)
![6-(Bromomethyl)-2,2-difluorospiro[2.5]octane](/img/structure/B3007563.png)

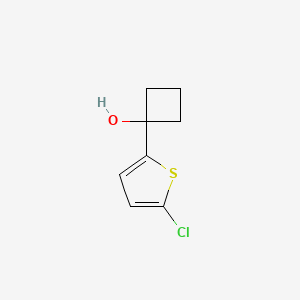
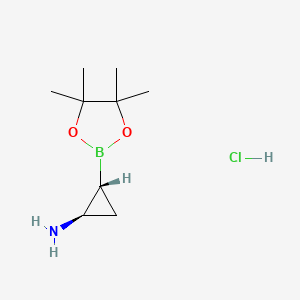
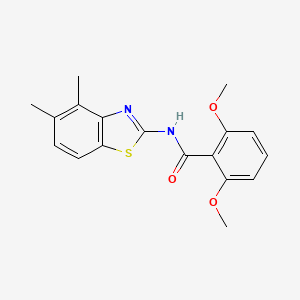
![4-Oxo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B3007574.png)

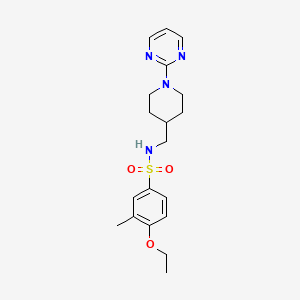

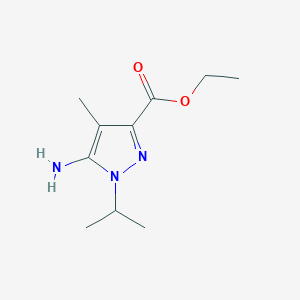

![3-(3-chlorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3007583.png)